molecular formula C18H23BrN4O B2926137 (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1286710-97-1

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2926137
M. Wt: 391.313
InChI Key: JLJLVWXOJDAROP-UHFFFAOYSA-N
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Description

“(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a bromophenyl group, a dimethylpyrazolyl group, and a piperazinyl group1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves the coupling of different heterocyclic moieties1. However, the specific synthesis process for “(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, it can be inferred from its name that it contains a bromophenyl group, a dimethylpyrazolyl group, and a piperazinyl group1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature.


Scientific Research Applications

Chemical Interactions and Receptor Analysis

The analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with structural similarities to (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone, reveals its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analyses suggest that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, highlighting the critical role of molecular conformations in receptor binding and antagonist activity (J. Shim et al., 2002).

Anticoronavirus and Antitumoral Activity

A study on a new series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones demonstrated promising in vitro anticoronavirus and antitumoral activities. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization, indicating the potential of these compounds in therapeutic applications against viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).

Central Nervous System (CNS) Depressant Properties

Research on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds with structural resemblance to (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone, has shown central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds within this series also exhibited potential antipsychotic effects, underscoring the therapeutic potential of such compounds in CNS disorders (D. Butler et al., 1984).

Antimicrobial and Anticancer Agents

A series of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one compounds were synthesized and characterized. They were evaluated for their in vitro antimicrobial and anticancer activity, with several compounds exhibiting higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (H. Hafez et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not directly available in the literature. However, safety precautions should always be taken when handling chemical compounds4.


Future Directions

The future directions for this compound could involve further research into its synthesis, properties, and potential applications. Given the diverse pharmacological effects of similar compounds, it could be of interest in the development of new drugs23.


Please note that this analysis is based on the limited information available and may not be fully comprehensive. Further research and expert consultation may be necessary for a more detailed understanding of this compound.


properties

IUPAC Name

(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLVWXOJDAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

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